

The Prokinetic Effects of Prucalopride Succinate on Gastrointestinal Motility: A Technical Guide

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Compound of Interest

Compound Name: Prucalopride Succinate

Cat. No.: B000288

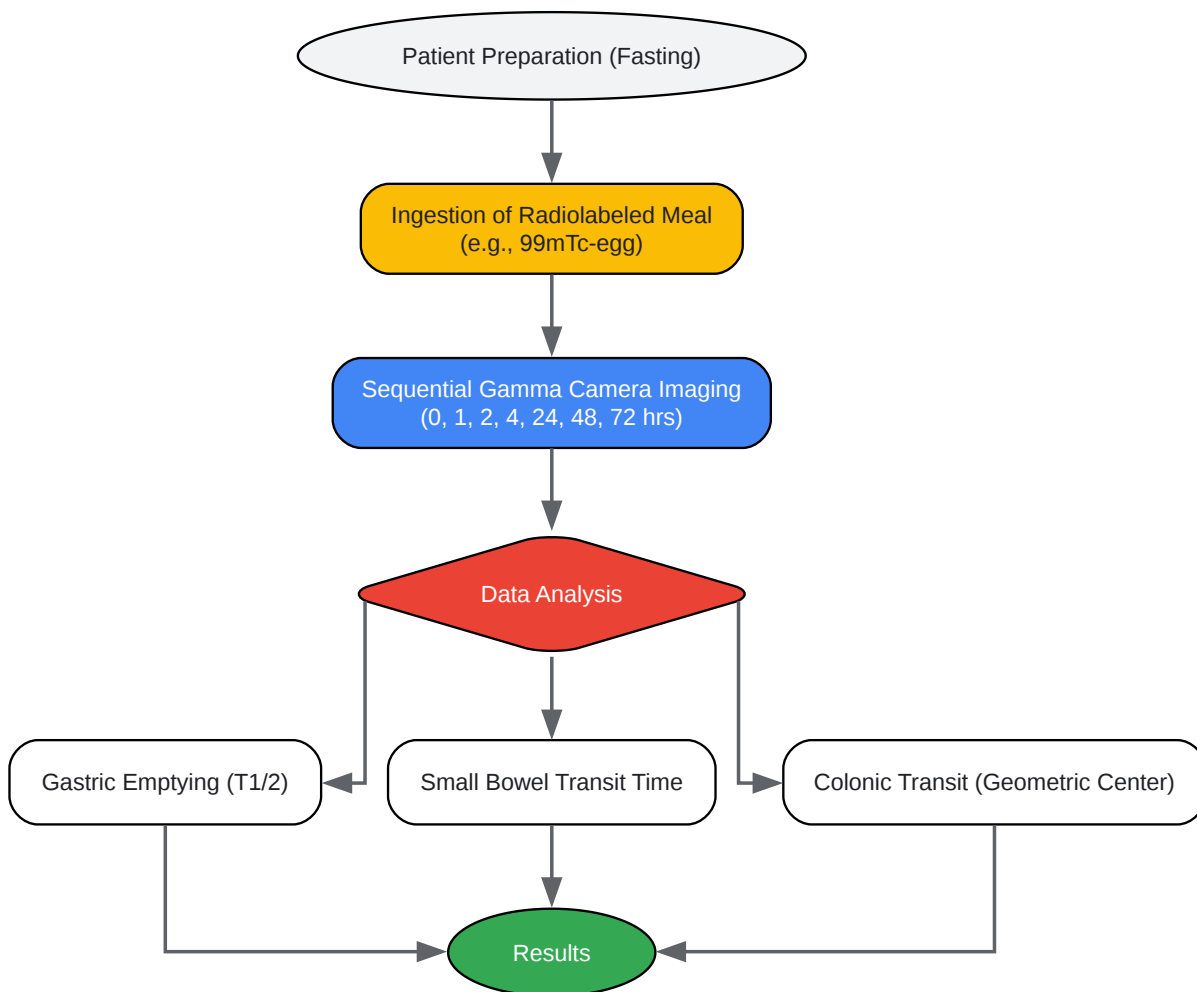
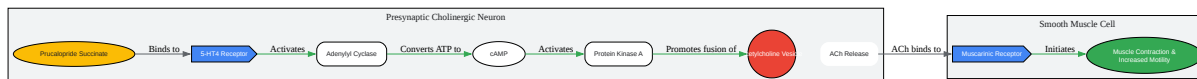
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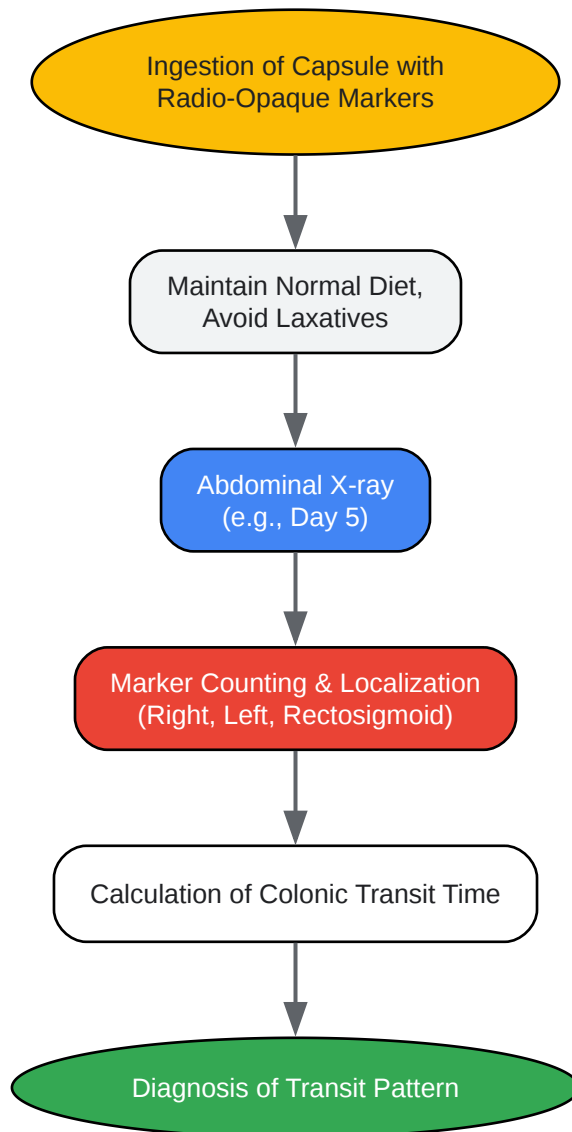
For Researchers, Scientists, and Drug Development Professionals

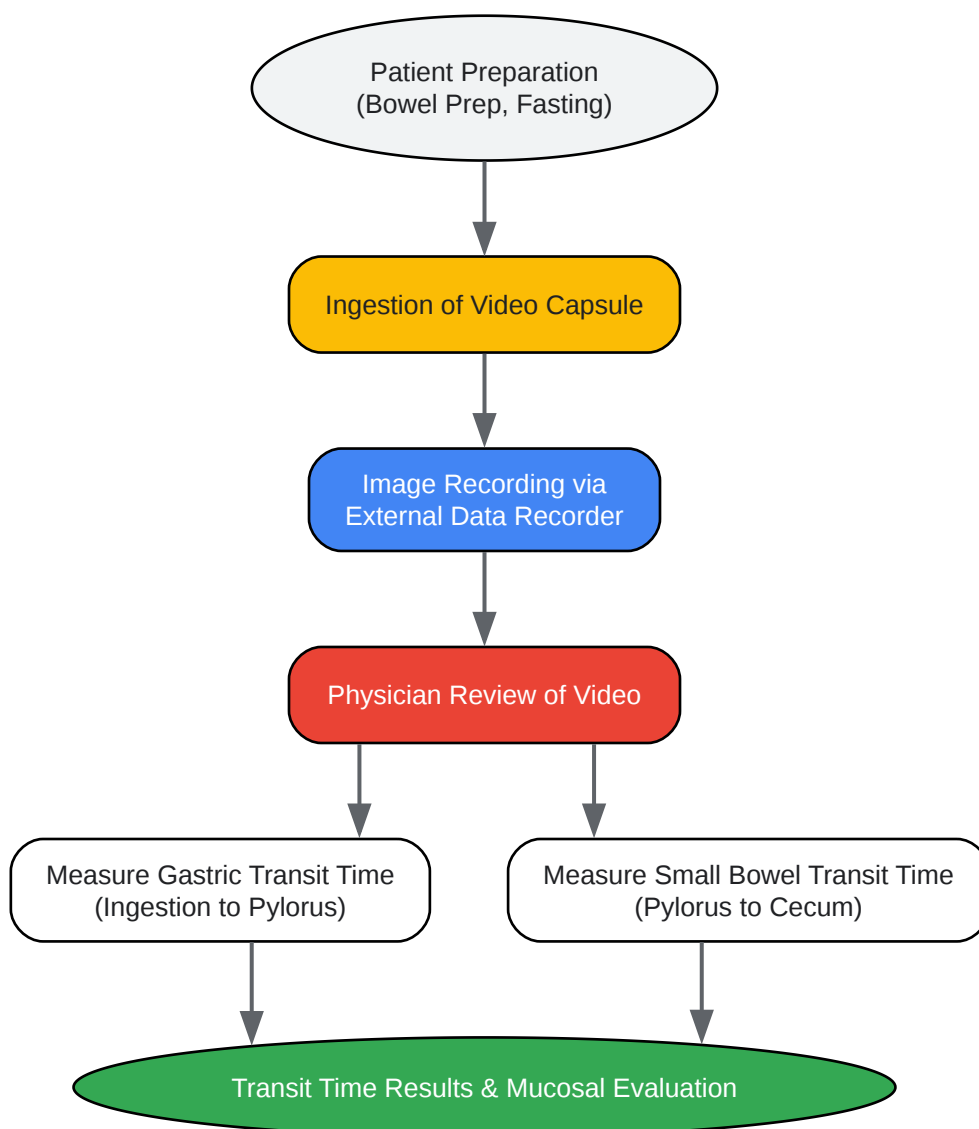
This technical guide provides a comprehensive overview of the effects of **prucalopride succinate** on gastrointestinal (GI) motility. Prucalopride, a high-affinity, selective serotonin type 4 (5-HT₄) receptor agonist, has demonstrated significant prokinetic activity throughout the GI tract.^{[1][2]} This document synthesizes quantitative data from key clinical trials, details the experimental protocols used to assess its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Prucalopride exerts its prokinetic effects by selectively binding to and activating 5-HT₄ receptors located on presynaptic cholinergic enteric neurons within the myenteric plexus of the gastrointestinal tract.^{[3][4]} This activation enhances the release of the excitatory neurotransmitter acetylcholine (ACh).^{[4][5]} Increased ACh levels stimulate muscarinic receptors on smooth muscle cells, leading to increased contractility of the longitudinal muscles and coordinated peristaltic waves that propel luminal contents forward.^{[4][6]} Prucalopride's high selectivity for the 5-HT₄ receptor minimizes off-target effects, contributing to a favorable safety profile compared to less selective prokinetic agents.^{[7][8]}







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